molecular formula C16H21N3O5 B1303865 Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate CAS No. 509073-62-5

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No. B1303865
M. Wt: 335.35 g/mol
InChI Key: XHGPWZQBCGONPX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is an organic compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a tert-butyl group, and a 4-nitrobenzoyl moiety. This compound is of interest due to its potential applications in pharmaceutical chemistry and material science.

Synthesis Analysis

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and related compounds typically involves nucleophilic substitution reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a catalyst system comprising CuI, ethylene glycol, and potassium phosphate . Similarly, the title compound was obtained through a nucleophilic substitution reaction, although the specific details of the synthesis are not provided in the abstracts .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS) . X-ray diffraction has been used to determine the crystal structure, and density functional theory (DFT) calculations have been performed to compare with the experimental data and to analyze the molecular electrostatic potential and frontier molecular orbitals . These studies reveal the stability of the molecular structure and conformations.

Chemical Reactions Analysis

The tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile intermediate that can undergo various chemical reactions. For example, it can be used in the synthesis of biologically active benzimidazole compounds . The presence of the nitro group and the piperazine ring allows for further functionalization and the creation of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and related compounds have been studied using DFT, revealing insights into their physicochemical characteristics . The molecular electrostatic potential and frontier molecular orbitals indicate the reactivity and interaction potential of the molecule. However, specific physical properties such as melting point, solubility, and stability are not detailed in the provided abstracts.

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : “Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate” is a chemical compound that serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the synthesized compounds were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities . These diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Synthesis of Novel Organic Compounds

  • Summary of the Application : This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Methods of Application or Experimental Procedures : The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the synthesized compounds were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Biological Evaluation

  • Summary of the Application : The compound has been used in biological evaluation studies against several microorganisms .
  • Methods of Application or Experimental Procedures : The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the synthesized compounds were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : The compound was found to be moderately active against several microorganisms .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGPWZQBCGONPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377456
Record name tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

CAS RN

509073-62-5
Record name 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509073-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitrobenzoic acid (1.00 g, 6.00 mmol), tert-butyl 1-piperazinecarboxylate (1.10 g, 6.00 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.70 g, 9.00 mmol) and N-methylmorpholine (1.30 ml, 12.00 mmol) were dissolved in dichloromethane (10 ml) and the reaction mixture stirred at 20° C. for 5 h. The reaction was then washed with saturated sodium bicarbonate solution and brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel column chromatography using a 0-50% EtOAc in hexane gradient to afford tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.88 g, 5.60 mmol, 94%) as a white solid. LCMS (1) Rt: 2.01 min; m/z (ES+) No M+H+, but 280 (-tBu) and 236 (-Boc).
Quantity
1 g
Type
reactant
Reaction Step One
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1.1 g
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reactant
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1.7 g
Type
reactant
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1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 ml round bottom flask was loaded with 4-nitrobenzoyl chloride (10.2 g, 53.9 mmol) and dichloromethane (100 ml) and cooled to 0° C. Pyridine (10 ml, 124 mmol) was added, followed by tert-butyl piperazine-1-carboxylate (10.2 g, 54.8 mmol) (solid, in portions) while stirring at 0° C. After the addition was completed, the ice bath was removed and the reaction mixture stirred while allowing the reaction to warm to room temperature overnight. The mixture was poured into a separating funnel loaded with 250 ml ethyl acetate and 250 ml 1N aq. HCl. The layers were separated, the organic layer washed one more time with 1 M aq. HCl, then with sat. aq. NaHCO3 solution (2×), then brine (1×), then dried over MgSO4, filtered and concentrated in vacuum. 12.9 g tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate were isolated as a white solid. MS (ESI) m/z 280 (M+H—C4H8), 236 (M+H-BOC). 1H NMR (CDCl3) δ ppm 8.28 (d, 2H, J=8.6), 7.57 (d, 2H, J=8.6), 3.76 (bs, 2H), 3.53 (bs, 2H), 3.39 (bs, 2H), 3.33 (bs, 2H), 1.46 (s, 9H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Li, X Ning, J He, Z Lin, Y Su, R Li, Y Yin - Bioorganic Chemistry, 2021 - Elsevier
Pyruvate kinase M2 isoform (PKM2) plays a key role in cancer progression through both metabolic and non-metabolic functions, thus it is recognized as a potential target for cancer …
Number of citations: 3 www.sciencedirect.com
Y Su, R Li, X Ning, Z Lin, X Zhao, J Zhou, J Liu… - European Journal of …, 2019 - Elsevier
A series of 2,4-diarylaminopyrimidine derivatives containing dithiocarbamate moiety were designed by molecular hybridization strategy and synthesized for screening as inhibitors of …
Number of citations: 34 www.sciencedirect.com
D Dobrovolsky - 2018 - search.proquest.com
Advances in chemical biology provide immense benefits to human health through the discovery of new medicines and new scientific tools to study disease. I have contributed to the …
Number of citations: 2 search.proquest.com

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